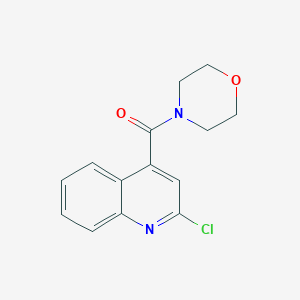

2-Chlor-4-(Morpholin-4-ylcarbonyl)chinolin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline, also known as 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline, is a useful research compound. Its molecular formula is C14H13ClN2O2 and its molecular weight is 276.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antikrebsanwendungen

Chinolin-Derivate haben sich in der Krebsforschung als vielversprechend erwiesen. Sie können mit verschiedenen Zielstrukturen in Krebszellen interagieren, was zu Zelltod führt .

Antioxidative Anwendungen

Chinolin-Derivate haben antioxidative Eigenschaften gezeigt. Sie können schädliche freie Radikale im Körper neutralisieren, was möglicherweise Schäden an Zellen und Geweben verhindert .

Entzündungshemmende Anwendungen

Chinolin-Derivate wurden auf ihre entzündungshemmenden Eigenschaften untersucht. Sie können Entzündungen im Körper reduzieren, was bei der Behandlung von Erkrankungen wie Arthritis von Vorteil ist .

Antimalaria-Anwendungen

Chinolin-Derivate wurden bei der Entwicklung von Antimalariamitteln eingesetzt. Sie können in den Lebenszyklus des Malariaparasiten eingreifen und so zur Vorbeugung oder Behandlung von Malaria beitragen .

Anti-SARS-CoV-2-Anwendungen

Im Zuge der COVID-19-Pandemie wurden Chinolin-Derivate auf ihre potenziellen Anti-SARS-CoV-2-Eigenschaften untersucht .

Antituberkulose-Anwendungen

Chinolin-Derivate haben sich bei der Behandlung von Tuberkulose als vielversprechend erwiesen. Sie können das Wachstum von Mycobacterium tuberculosis, dem Bakterium, das Tuberkulose verursacht, hemmen .

Wirkmechanismus

Target of Action

Quinoline compounds, to which this compound belongs, are known to have versatile applications in medicinal chemistry and are vital scaffolds for leads in drug discovery .

Mode of Action

Quinoline compounds are known to interact with various biological targets, but the specific interactions of this compound need further investigation .

Biochemical Pathways

Quinoline compounds have been found to have a wide spectrum of biological activity, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and anti-bacterial activity

Result of Action

Quinoline compounds are known to exhibit various biologically vital properties

Biochemische Analyse

Biochemical Properties

2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with DNA, leading to fragmentation in certain cell types . This interaction suggests that 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline may influence processes such as apoptosis, where DNA fragmentation is a key feature.

Cellular Effects

The effects of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline on cellular processes are profound. It has been observed to induce DNA fragmentation in MCF-7 and HEK-293 cells, which is indicative of its role in promoting apoptosis . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific biomolecules, 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline can modulate various cellular functions, potentially leading to altered cell behavior and function.

Molecular Mechanism

At the molecular level, 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular responses. The compound’s ability to bind to DNA and induce fragmentation suggests a mechanism involving the disruption of DNA integrity, which can trigger apoptotic pathways . This mechanism highlights the potential of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline as a tool for studying cell death and related processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over extended periods . Long-term exposure to 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline can lead to sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating cellular processes without causing significant toxicity . At higher doses, the compound can induce toxic or adverse effects, highlighting the importance of dosage optimization in potential therapeutic applications. Threshold effects observed in studies indicate that careful dosage management is crucial for maximizing the compound’s benefits while minimizing risks.

Metabolic Pathways

2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux . These interactions can lead to changes in metabolite levels, which are important for understanding the compound’s overall impact on cellular metabolism. The study of these pathways provides insights into how 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline is processed within biological systems and its potential effects on metabolic homeostasis.

Transport and Distribution

The transport and distribution of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within specific cellular compartments, influencing its overall efficacy and potential therapeutic applications. Understanding these transport mechanisms is essential for optimizing the compound’s delivery and targeting within biological systems.

Subcellular Localization

2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding how the compound exerts its effects within cells and can provide insights into its potential applications in targeted therapies. The study of subcellular localization helps elucidate the precise mechanisms by which 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline influences cellular processes.

Eigenschaften

IUPAC Name |

(2-chloroquinolin-4-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c15-13-9-11(10-3-1-2-4-12(10)16-13)14(18)17-5-7-19-8-6-17/h1-4,9H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIBPNKKMSNWQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357148 |

Source

|

| Record name | (2-Chloroquinolin-4-yl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135323-95-4 |

Source

|

| Record name | (2-Chloroquinolin-4-yl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B142335.png)

![[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B142361.png)